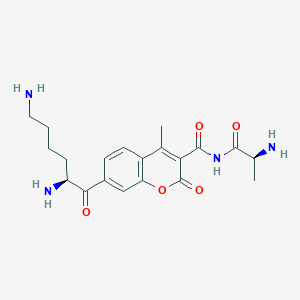

H-Lys-Ala-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Lys-Ala-AMC, also known as L-Lysine-L-Alanine-7-amido-4-methylcoumarin, is a fluorogenic peptide substrate. It is widely used in biochemical assays to measure the activity of proteases, particularly aminopeptidases. The compound exhibits weak fluorescence initially, but upon enzymatic cleavage, it releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be easily detected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Ala-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-Alanine, to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids, L-Lysine in this case, using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the AMC group is attached to the C-terminus through a condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-Lys-Ala-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which hydrolyze the peptide bond between L-Lysine and L-Alanine, releasing the fluorescent AMC .

Common Reagents and Conditions

The enzymatic reactions involving this compound are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include aminopeptidase enzymes and buffer solutions like phosphate-buffered saline (PBS) .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence with an excitation wavelength of 342 nm and an emission wavelength of 440 nm .

Scientific Research Applications

H-Lys-Ala-AMC is extensively used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemistry: Used to study the activity of aminopeptidases and other proteases.

Molecular Biology: Employed in assays to monitor protein degradation and turnover.

Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.

Mechanism of Action

The mechanism of action of H-Lys-Ala-AMC involves its cleavage by aminopeptidases. These enzymes recognize the peptide bond between L-Lysine and L-Alanine and hydrolyze it, releasing the fluorescent AMC. The increase in fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .

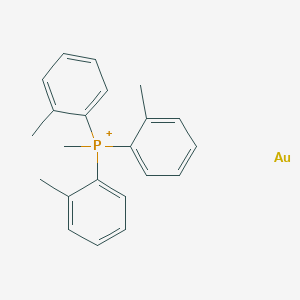

Comparison with Similar Compounds

H-Lys-Ala-AMC is unique due to its specific peptide sequence and the presence of the AMC group. Similar compounds include:

H-Lys-Ala-Val-Gly-OH: Another lysine-containing peptide with immunostimulatory activity.

H-Phe-Lys-EACA-NH2: A peptide derivative used as a plasmin inhibitor.

H-Lys-Lys-Gly-OH:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound in protease assays.

Properties

Molecular Formula |

C20H26N4O5 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

N-[(2S)-2-aminopropanoyl]-7-[(2S)-2,6-diaminohexanoyl]-4-methyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C20H26N4O5/c1-10-13-7-6-12(17(25)14(23)5-3-4-8-21)9-15(13)29-20(28)16(10)19(27)24-18(26)11(2)22/h6-7,9,11,14H,3-5,8,21-23H2,1-2H3,(H,24,26,27)/t11-,14-/m0/s1 |

InChI Key |

IKXUSBDSPVWTIY-FZMZJTMJSA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)[C@H](CCCCN)N)C(=O)NC(=O)[C@H](C)N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)C(CCCCN)N)C(=O)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.